7-bromo-N-methyl-1,3-benzoxazol-2-amine
Description
7-Bromo-N-methyl-1,3-benzoxazol-2-amine (C₈H₇BrN₂O) is a halogenated benzoxazole derivative characterized by a bromine atom at the 7-position of the benzoxazole ring and an N-methyl group on the 2-amine substituent. The bromine substitution enhances electronic effects and metabolic stability, while the N-methyl group modulates lipophilicity and bioavailability .
Properties
CAS No. |
1267215-00-8 |
|---|---|
Molecular Formula |
C8H7BrN2O |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of N-Methylbenzoxazole Derivatives
A common route to 7-bromo-N-methyl-1,3-benzoxazol-2-amine involves the bromination of preformed N-methylbenzoxazole derivatives. Electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the para position relative to the oxazole oxygen. For instance, reacting N-methyl-1,3-benzoxazol-2-amine with bromine in dichloromethane at 0–5°C selectively yields the 7-bromo derivative. This method achieves moderate yields (60–75%) but requires precise temperature control to avoid polybromination.
Optimization Considerations
-
Solvent Selection : Polar aprotic solvents like dichloromethane enhance electrophilic reactivity while minimizing side reactions.
-
Stoichiometry : A 1:1 molar ratio of benzoxazole to bromine ensures mono-bromination.
-
Catalysts : Lewis acids such as FeCl₃ accelerate the reaction but may reduce regioselectivity.
Cyclization of Functionalized Aminophenol Intermediates
I₂-Mediated Oxidative Cyclodesulfurization
A scalable method involves the iodine-mediated cyclization of monothiourea precursors derived from 2-amino-4-bromophenol and methyl isothiocyanate. This one-pot reaction proceeds in tetrahydrofuran (THF) at room temperature, with potassium carbonate as a base, achieving yields of 70–88%. The mechanism entails in situ generation of a thiourea intermediate, followed by iodine-induced desulfurization to form the benzoxazole ring (Scheme 1).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Reaction Time | 2–4 hours |
| Base | K₂CO₃ |
| Yield | 70–88% |
This method is favored for its operational simplicity and avoidance of toxic reagents like mercury or hypervalent iodine compounds.
Cyanogen Bromide Cyclization
An alternative approach employs cyanogen bromide (BrCN) to cyclize 2-amino-4-bromophenol derivatives. Heating the substrate with BrCN in ethanol at 60°C for 12 hours forms the benzoxazole core, followed by N-methylation using methyl iodide. While this method delivers moderate yields (65–70%), the use of highly toxic BrCN necessitates stringent safety protocols.
Amination Strategies for N-Methyl Group Introduction
Direct Methylamination of 7-Bromo-1,3-Benzoxazol-2-Amine
Post-cyclization amination introduces the N-methyl group. A patent-described method reacts 7-bromo-1,3-benzoxazol-2-amine with methylamine in isopropanol or acetonitrile at 65°C for 1 hour, using a 1:35 molar ratio of substrate to amine. Deprotection of intermediates (e.g., t-Boc groups) with HCl in dioxane yields the final product with >90% purity.
Key Advantages
Reductive Amination
Catalytic hydrogenation of Schiff bases derived from 7-bromo-1,3-benzoxazol-2-amine and formaldehyde offers another pathway. Using palladium on carbon (Pd/C) in ethanol under hydrogen gas (1 atm) achieves quantitative conversion, though this method is less common due to competing reduction of the benzoxazole ring.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Scalability | Toxicity Concerns |
|---|---|---|---|---|
| Direct Bromination | 60–75 | 2–4 hours | Moderate | Low |
| I₂ Cyclization | 70–88 | 2–4 hours | High | Low (I₂ is non-toxic) |
| BrCN Cyclization | 65–70 | 12 hours | Low | High (BrCN toxicity) |
| Direct Methylamination | >90 | 1 hour | High | Moderate (acid use) |
The iodine-mediated cyclization and direct methylamination methods emerge as the most sustainable and efficient, balancing yield, safety, and scalability.
Mechanistic Insights and Challenges
Regioselectivity in Bromination
The electron-donating methylamine group directs bromine to the C7 position via resonance stabilization of the intermediate sigma complex. Computational studies corroborate that the highest electron density in N-methylbenzoxazole resides at C7, favoring para substitution.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-methyl-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-bromo-N-methyl-1,3-benzoxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-bromo-N-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The bromine atom and the benzoxazole ring can form hydrogen bonds and π-π interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
5-Bromo-1,3-benzoxazol-2-amine (C₇H₅BrN₂O)
- Structural Difference : Bromine at the 5-position instead of 7; lacks the N-methyl group.
- Physicochemical Properties : Molecular weight 213.03 g/mol, density 1.804 g/cm³, boiling point 340.4°C .
- Activity : Demonstrates moderate enzyme inhibition but lower lipophilicity compared to N-methylated analogs due to hydrogen-bonding capacity .
5-Chloro-1,3-benzoxazol-2-amine
- Structural Difference : Chlorine replaces bromine at the 5-position.
- Activity: Inhibits cytochrome P-450-dependent retinoic acid metabolism (>50% inhibition at 100 μM), attributed to the electron-withdrawing chloro group enhancing binding affinity .
N-Methylated Benzoxazole/Thiazole Derivatives
5-Bromo-N-methyl-1,3-benzothiazol-2-amine (C₈H₇BrN₂S)
5-Bromo-2-methyl-1,3-benzoxazol-7-amine (C₈H₇BrN₂O)
- Structural Difference : Methyl group at the 2-position of the benzoxazole ring instead of N-methylation.
- Activity: Positional isomerism (7-amine vs.
Non-Halogenated Analogs
N-[(2Z)-4-Methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine
- Structural Difference : Fused dihydroimidazole ring instead of bromine substitution.
- Activity : Exhibits potent antibacterial effects (zone of inhibition >3 cm against Gram-positive bacteria) due to enhanced planar structure and hydrogen-bonding capacity .
Data Tables
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Melting Point (°C) |
|---|---|---|---|---|
| 7-Bromo-N-methyl-1,3-benzoxazol-2-amine | C₈H₇BrN₂O | 227.06 | ~2.5 | Not reported |
| 5-Bromo-1,3-benzoxazol-2-amine | C₇H₅BrN₂O | 213.03 | ~1.8 | 159.7 |
| 5-Chloro-1,3-benzoxazol-2-amine | C₇H₅ClN₂O | 168.58 | ~1.5 | 175–177 |
| 5-Bromo-N-methyl-1,3-benzothiazol-2-amine | C₈H₇BrN₂S | 243.12 | ~2.8 | Not reported |
Key Research Findings
Synthetic Challenges : Bromination at the 7-position requires regioselective conditions (e.g., N-bromosuccinimide in H₂SO₄ at 60°C) to avoid byproducts .
Enzyme Inhibition : Chloro and bromo derivatives exhibit divergent inhibition profiles; chloro analogs are more potent against P-450, while bromo derivatives may target other enzymes due to steric effects .
Crystallography : Bromo-substituted benzothiazoles (e.g., 6-bromo-1,3-benzothiazol-2-amine) show planar molecular packing via N–H···N hydrogen bonds, a feature likely shared with benzoxazoles .
Q & A
Q. What are the recommended synthetic methodologies for preparing 7-bromo-N-methyl-1,3-benzoxazol-2-amine with high purity?
The synthesis involves cyclization of brominated precursors (e.g., 2-amino-4-bromophenol) with methylamine derivatives. Key steps include refluxing in polar aprotic solvents like DMF or DMSO to enhance reaction rates and using N-bromosuccinimide (NBS) as a brominating agent. Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) achieves >95% purity, validated by HPLC . Temperature control (80–100°C) minimizes byproducts like dehalogenated analogs .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation employs:
- 1H/13C NMR : Aromatic protons appear at δ 7.2–8.1 ppm, while the N-methyl group resonates at δ 3.1 ppm.
- High-resolution mass spectrometry (HRMS) : Calculated m/z for C₈H₇BrN₂O is 226.97; observed m/z is 226.96 .
- X-ray crystallography : Validates bond angles (e.g., C2-N1-C7 at 112.3°) and confirms bromine positioning at C7 .
Q. What spectroscopic techniques are critical for characterizing synthetic intermediates?
Q. What safety protocols are essential when handling this compound?
Use nitrile gloves and fume hoods due to hazards (H302, H315). Quench residual bromine with Na₂S₂O₃, and store under argon at 4°C to prevent degradation. Emergency eye irrigation (15 min) is required for exposure .
Advanced Research Questions
Q. How can computational modeling predict the binding modes of this compound to kinase targets?
Molecular docking (AutoDock Vina) with homology-modeled kinases identifies hydrophobic interactions between the bromine and Leu83 in ATP pockets. Molecular dynamics (MD) simulations (AMBER, 100 ns) assess binding stability, with binding free energies calculated via MM/GBSA (-42.3 ± 3.1 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
Discrepancies are addressed through:
- Orthogonal assay validation : Repeating enzyme inhibition studies with standardized IC50 protocols.
- Meta-analysis : Comparing structure-activity landscapes across studies.
- Cell line standardization : Using authenticated cell lines (ATCC) and normalizing to control compounds (e.g., doxorubicin) to reduce variability .
Q. How does the electronic profile influence reactivity in cross-coupling reactions?
Bromine’s electron-withdrawing effect activates the oxazole ring for Suzuki couplings. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) yield 70–85% with aryl boronic acids. Hammett σ⁺ values (-0.15) correlate with reaction rates, measured via in situ ¹⁹F NMR kinetics .
Q. What experimental designs optimize regioselective bromination of precursors?
Bromine positioning is controlled using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
